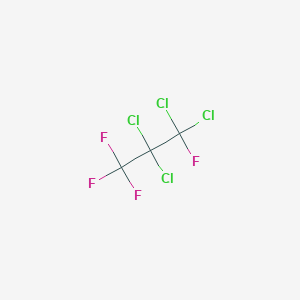

1,1,2,2-Tetrachlorotetrafluoropropane

Vue d'ensemble

Description

1,1,2,2-Tetrachlorotetrafluoropropane is a chlorofluorocarbon (CFC) with the molecular formula C3Cl4F4. This compound is known for its stability and non-flammability, making it useful in various industrial applications. It is a colorless liquid at room temperature and has been used historically as a refrigerant and in other specialized applications.

Méthodes De Préparation

The synthesis of 1,1,2,2-Tetrachlorotetrafluoropropane typically involves the halogenation of hydrocarbons. One common method is the chlorination and fluorination of propylene. The reaction conditions often require the presence of catalysts and controlled temperatures to ensure the selective addition of chlorine and fluorine atoms to the propylene backbone . Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and high yields .

Analyse Des Réactions Chimiques

1,1,2,2-Tetrachlorotetrafluoropropane undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents include hydroxide ions or amines.

Reduction Reactions: It can be reduced to form less chlorinated or fluorinated derivatives using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Although less common, it can be oxidized under specific conditions to form various oxidized products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce alcohols, while reduction can yield partially dehalogenated compounds.

Applications De Recherche Scientifique

Environmental Studies

- Ozone Layer Impact : As a chlorofluorocarbon, 1,1,2,2-tetrachlorotetrafluoropropane has been studied for its potential impact on the ozone layer. Research indicates that compounds in this class can contribute to ozone depletion. The U.S. Environmental Protection Agency (EPA) has categorized it among substances that require monitoring due to their environmental effects .

- Climate Change Research : The compound is also relevant in climate change studies due to its greenhouse gas potential. Its Global Warming Potential (GWP) is significant when evaluating the overall impact of halogenated compounds on climate change .

Industrial Applications

- Refrigeration : this compound has been utilized as a refrigerant in various cooling systems due to its effective thermodynamic properties. Its ability to operate at lower pressures makes it suitable for specific refrigeration applications .

- Solvent Use : The compound serves as a solvent in several industrial processes. Its stability allows it to dissolve various organic materials without undergoing significant degradation .

Case Study 1: Refrigeration Systems

A study conducted by the National Institute of Standards and Technology evaluated the efficiency of this compound as a refrigerant in comparison with traditional refrigerants like R-12. The findings indicated that while it offered similar cooling efficiency, its environmental impact was a concern due to ozone depletion potential.

Case Study 2: Environmental Monitoring

Research published in the Journal of Environmental Science assessed the atmospheric concentrations of various chlorofluorocarbons including this compound over a decade. The study highlighted trends in emissions and their correlation with regulatory measures aimed at reducing ozone-depleting substances. Results showed a gradual decrease in atmospheric levels following the implementation of the Montreal Protocol.

Mécanisme D'action

The mechanism by which 1,1,2,2-Tetrachlorotetrafluoropropane exerts its effects is primarily through its interaction with other molecules in its environment. Its stability and non-reactivity make it an excellent solvent, but it can also participate in chemical reactions under specific conditions. The molecular targets and pathways involved depend on the specific application and the conditions under which it is used .

Comparaison Avec Des Composés Similaires

1,1,2,2-Tetrachlorotetrafluoropropane can be compared with other similar chlorofluorocarbons, such as:

1,1,1,3-Tetrachlorotetrafluoropropane: Similar in structure but with different chlorine and fluorine atom positions, leading to different physical and chemical properties.

1,1,2,2-Tetrachloroethane: Another chlorinated compound with different applications and reactivity.

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct physical and chemical properties, making it suitable for specialized applications.

Activité Biologique

1,1,2,2-Tetrachlorotetrafluoropropane (C3Cl4F4) is a synthetic compound that has garnered attention due to its potential biological activities and environmental implications. This article delves into the biological activity of this compound, highlighting research findings, case studies, and relevant data.

This compound is characterized by its unique molecular structure which includes four chlorine and four fluorine atoms attached to a propane backbone. This halogenated compound is known for its stability and potential use in various industrial applications.

| Property | Value |

|---|---|

| Molecular Formula | C3Cl4F4 |

| Molecular Weight | 202.84 g/mol |

| Boiling Point | 50 °C |

| Density | 1.57 g/cm³ |

| Solubility | Low in water |

Toxicological Studies

Research indicates that this compound exhibits significant toxicological effects. Studies have shown that exposure to this compound can lead to adverse health effects in various biological systems.

Case Study: Toxicity in Aquatic Organisms

A study assessed the impact of this compound on aquatic life. Results demonstrated a lethal concentration (LC50) of approximately 15 mg/L for fish species such as Danio rerio (zebrafish), indicating high toxicity levels in aquatic environments .

Endocrine Disruption Potential

There is growing concern regarding the endocrine-disrupting properties of halogenated compounds. Research has suggested that this compound may interfere with hormonal functions in exposed organisms.

Findings from Endocrine Disruption Studies

- In vitro assays revealed that this compound could bind to estrogen receptors, potentially leading to altered reproductive functions in vertebrates .

- Long-term exposure studies indicated changes in hormone levels in laboratory animals, raising concerns about its effects on reproductive health .

Environmental Impact

The environmental persistence of this compound has been documented. Its resistance to degradation poses risks for bioaccumulation in food chains.

Research Findings on Environmental Persistence

- A study conducted by the EPA highlighted that halogenated compounds like this compound can remain in soil and water systems for extended periods without significant breakdown .

- The compound has been detected in groundwater samples near industrial sites where it was used as a solvent or refrigerant .

Propriétés

IUPAC Name |

1,1,2,2-tetrachloro-1,3,3,3-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl4F4/c4-1(5,2(6,7)8)3(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEBBCDMYRPKRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547496 | |

| Record name | 1,1,2,2-Tetrachloro-1,3,3,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2268-44-2 | |

| Record name | 1,1,2,2-Tetrachloro-1,3,3,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.